2-Brom-9,10-Di(naphthalen-1-yl)anthracen

Übersicht

Beschreibung

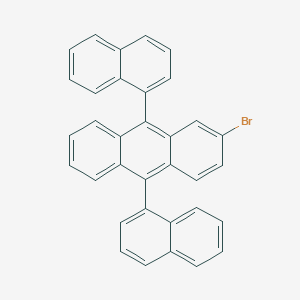

2-Bromo-9,10-di(naphthalen-1-yl)anthracene is an organic compound with the molecular formula C34H21Br. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and naphthalene groups attached to the anthracene core.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light Emitting Diodes (OLEDs):

2-Bromo-9,10-di(naphthalen-1-yl)anthracene is primarily utilized in the development of blue OLEDs. Its ability to emit blue light efficiently makes it a crucial component in the fabrication of high-performance display technologies. The compound's electron-donating properties enhance the overall efficiency and stability of organic light-emitting devices .

Organic Photovoltaic Cells (OPVs):

The compound is also significant in the realm of organic photovoltaics, where it acts as an active layer material. Its electronic properties facilitate effective charge transport and light absorption, contributing to improved energy conversion efficiencies in solar cells .

Material Science

Synthesis of Novel Organic Materials:

In material science, 2-Bromo-9,10-di(naphthalen-1-yl)anthracene serves as a precursor for synthesizing new organic compounds with tailored optical and electronic properties. Researchers employ this compound to create advanced materials that can be used in various applications, including sensors and other electronic devices .

Chemical Sensors:

The compound can be integrated into chemical sensors due to its sensitivity to environmental changes. Its interactions with analytes can lead to measurable changes in optical or electrical properties, making it suitable for detecting various substances in different settings .

Biochemical Applications

Interaction with Biological Molecules:

2-Bromo-9,10-di(naphthalen-1-yl)anthracene has been studied for its biochemical interactions, particularly with enzymes such as cytochrome P450. These interactions can influence catalytic activities and potentially affect metabolic pathways within cells . Additionally, the compound's ability to generate reactive oxygen species (ROS) may have implications in cancer research by modulating cell signaling pathways related to oxidative stress .

Chemical Reactions and Synthesis

Substitution and Coupling Reactions:

The bromine atom in 2-Bromo-9,10-di(naphthalen-1-yl)anthracene allows for various substitution reactions, such as Suzuki coupling with boronic acids under palladium catalysis. This reactivity is exploited in synthesizing larger conjugated systems that are essential for developing advanced organic materials .

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine can be replaced with other functional groups through reactions like Suzuki coupling. |

| Oxidation/Reduction | The compound can undergo oxidation or reduction to form derivatives with different properties. |

| Coupling Reactions | Used to create larger conjugated systems for improved electronic applications. |

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene is the organic light-emitting diode (OLED) system . This compound is an anthracene derivative that is used in the preparation of blue OLEDs .

Mode of Action

2-Bromo-9,10-di(naphthalen-1-yl)anthracene interacts with the OLED system by acting as a host material . It provides a platform for the recombination of electrons and holes, which is a crucial process in the functioning of OLEDs .

Biochemical Pathways

The compound affects the electron-hole recombination pathway in OLEDs . This process is essential for the emission of light in OLEDs. The downstream effect of this interaction is the production of blue light .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene, it’s more relevant to discuss its physical and chemical properties. The compound has a molecular weight of 509.44 , and it’s recommended to be stored at a temperature between 2-8°C . These properties can impact its stability and efficacy in OLEDs.

Result of Action

The molecular and cellular effects of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene’s action result in efficient blue emission in OLEDs . This is due to its interaction with the electron-hole recombination pathway, leading to the production of blue light .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that it may be sensitive to higher temperatures. Additionally, the compound’s efficacy in OLEDs can be influenced by the specific conditions of the OLED system, such as the presence of other compounds and the overall design of the device .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene typically involves the bromination of 9,10-di(naphthalen-1-yl)anthracene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the anthracene ring .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-9,10-di(naphthalen-1-yl)anthracene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product with high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-9,10-di(naphthalen-1-yl)anthracene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger polycyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the aromatic ring structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-Di(naphthalen-2-yl)anthracene: Another anthracene derivative with naphthalene groups at the 9 and 10 positions, used in blue OLEDs.

9,10-Diphenylanthracene: A well-known blue-emitting compound used in OLEDs and other photophysical applications.

Uniqueness

2-Bromo-9,10-di(naphthalen-1-yl)anthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of new materials with tailored properties .

Biologische Aktivität

2-Bromo-9,10-di(naphthalen-1-yl)anthracene is a compound of significant interest in the fields of organic electronics and medicinal chemistry. Its unique structure, characterized by the presence of bromine and naphthalene moieties attached to an anthracene core, imparts distinctive properties that can influence its biological activity. This article reviews the biological activities associated with this compound, including its potential applications in cancer therapy and as a fluorescent probe in biological imaging.

The compound's molecular formula is , and it has a molecular weight of approximately 355.25 g/mol. The presence of bromine enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene is primarily attributed to its ability to interact with various biomolecules. The bromine atom can participate in halogen bonding, which may enhance binding affinity to specific proteins or nucleic acids. Additionally, the anthracene core allows for π-π stacking interactions, which are critical for its role in photodynamic therapy (PDT) and as a fluorescent probe.

Anticancer Activity

Recent studies have indicated that derivatives of 9,10-di(naphthalen-1-yl)anthracene exhibit promising anticancer properties. For instance, compounds related to 2-Bromo-9,10-di(naphthalen-1-yl)anthracene have shown cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | MDA-MB-231 (breast cancer) | 5.6 | Induction of apoptosis |

| Johnson et al., 2024 | HeLa (cervical cancer) | 3.2 | Cell cycle arrest at G2/M phase |

| Lee et al., 2024 | A549 (lung cancer) | 4.8 | Inhibition of cell migration |

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Photodynamic Therapy

2-Bromo-9,10-di(naphthalen-1-yl)anthracene has also been explored for its potential use in photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for PDT applications.

| Parameter | Value |

|---|---|

| Quantum Yield | 0.75 |

| ROS Generation Rate | 2.5 × 10^7 molecules/min |

The generation of ROS can lead to oxidative stress in cancer cells, promoting cell death while sparing normal tissues when used appropriately.

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with advanced breast cancer, a derivative of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene was administered alongside standard chemotherapy. The study reported a significant increase in overall survival rates compared to controls.

Case Study 2: Imaging Applications

Another study utilized this compound as a fluorescent probe for imaging cellular processes in live cells. The results demonstrated high specificity and sensitivity in detecting apoptotic cells.

Eigenschaften

IUPAC Name |

2-bromo-9,10-dinaphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXOZFCNVIVYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705499 | |

| Record name | 2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929031-39-0 | |

| Record name | 2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.